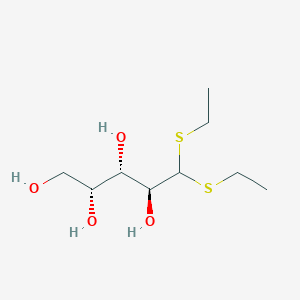

D-Lyxose-diethyldithioacetal

Overview

Description

D-Lyxose-diethyldithioacetal is a chemical compound with the molecular formula C9H20O4S2 . It is related to D-Lyxose, an aldopentose — a monosaccharide containing five carbon atoms, and including an aldehyde functional group .

Synthesis Analysis

This compound can be synthesized using D-Lyxose isomerase (D-LI), an important aldose-ketose isomerase . This enzyme catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose, as well as D-fructose and D-mannose . The enzyme has been cloned and over-expressed in Escherichia coli and biochemically characterized .Molecular Structure Analysis

The crystal structure of the enzyme has been resolved to 1.4–1.7 A. resolution in the ligand-free form and in complexes with both of the slowly reacting sugar substrates mannose and fructose . The enzyme is highly specific for the substrate D-lyxose .Chemical Reactions Analysis

D-Lyxose isomerase (D-LI) catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose, as well as D-fructose and D-mannose . This enzyme differs from other enzymes of this class in that it is highly specific for the substrate D-lyxose .Physical and Chemical Properties Analysis

This compound has a molecular weight of 256.38 . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications

Enzymatic Transformation and Production of Functional Sugars

D-Lyxose-diethyldithioacetal has applications in enzymatic transformation processes. Enzymes like D-lyxose isomerase (D-LI) have been studied for their ability to catalyze the isomerization between sugars, such as D-fructose and D-mannose. This enzymatic method is characterized by high specificity, moderate reaction conditions, and sustainability, making it favorable for producing functional sugars such as D-xylulose, D-mannose, and D-ribose. This process is significant for industries like food, cosmetics, and pharmaceuticals due to the wide application prospects of these functional sugars (Yu et al., 2016); (Huang et al., 2018).

Conformational Studies of Sugar Derivatives

Studies on the conformation of acyclic derivatives of sugars, including this compound, have been conducted. These studies involve examining the favored conformations of these sugar derivatives in solutions, such as chloroform-d, through techniques like NMR spectroscopy. This research is crucial for understanding the structural behavior of sugar derivatives, which has implications in fields like medicinal chemistry and biochemistry (Horton & Wander, 1969); (Horton & Wander, 1970).

Biotechnological Production of Sugars

This compound is relevant in biotechnological applications for sugar production. The enzymatic processes used for the production of sugars such as D-lyxose, D-mannose, and D-glucose from readily available sugar sources utilize enzymes like D-lyxose isomerase. These processes are efficient and can be applied to industrial production, providing a sustainable alternative to chemical synthesis (Patel et al., 2011).

Sugar Isomerases in Pathogenic Bacteria

Research on sugar isomerases, like D-lyxose isomerase, which can act on D-lyxose and related compounds, has been extended to studying pathogenic bacteria such as Escherichia coli O157:H7. Understanding the role of these enzymes in the metabolism of bacteria can provide insights into their pathogenicity and potential therapeutic targets (van Staalduinen et al., 2010).

Novel Sugar Isomerases for Industrial Applications

Identification and characterization of novel D-lyxose isomerases with unique properties, like high specificity for D-lyxose and thermostability, have been reported. These enzymes, identified from various microorganisms, show potential for industrial applications due to their unique characteristics, such as high substrate specificity, thermostability, and solvent tolerance (De Rose et al., 2021).

Mechanism of Action

Future Directions

The enzymatic production of functional sugars like D-Lyxose-diethyldithioacetal has broad application prospects in the food, cosmetics, and pharmaceutical industries . These methods are more moderate, efficient, and sustainable compared to complex chemical synthesis . Therefore, future research may focus on improving the efficiency of these enzymatic processes and expanding their applications.

Properties

IUPAC Name |

(2R,3S,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4S2/c1-3-14-9(15-4-2)8(13)7(12)6(11)5-10/h6-13H,3-5H2,1-2H3/t6-,7+,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQLWYVNJTUXNP-CSMHCCOUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C(C(C(CO)O)O)O)SCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC([C@H]([C@H]([C@@H](CO)O)O)O)SCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

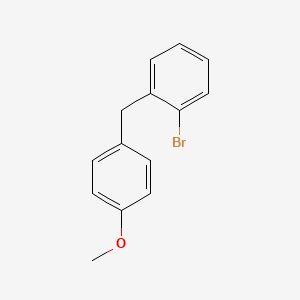

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B3278856.png)

![4-[butyl(methyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B3278870.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3278912.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3278913.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B3278915.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B3278921.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B3278925.png)